molecular formula C12H11ClFN3 B1438020 4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010902-77-8

4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No. B1438020
CAS RN: 1010902-77-8
M. Wt: 251.69 g/mol
InChI Key: KYTHLLOROFBJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a complex organic molecule. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzene ring, an imidazole ring, and a pyridine ring . The molecular formula is C11H6Cl2FN .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, Vilsmeier-Haack reaction conditions were used on ketone 2 to produce conjugated iminium salts .

Scientific Research Applications

Selective Inhibitors for p38 MAP Kinase

Tri- and tetra-substituted imidazole scaffolds, related to the chemical structure , are recognized as selective inhibitors for the p38 MAP kinase. This kinase plays a pivotal role in the release of proinflammatory cytokines. The reviewed literature explores the design, synthesis, and activity studies of these inhibitors. The selective inhibitors bind to the ATP pocket, replacing the natural binder ATP and preserving the 4-fluorophenyl ring occupation in pocket I. This occupancy is crucial to maintain higher binding selectivity and potency. The study reviews both experimental and computed work, revealing insights into the binding mechanisms of these inhibitors (Scior et al., 2011).

Chemical Synthesis and Transformation

Synthesis of 4-Phosphorylated 1,3-Azoles

The chemical structure of interest is part of the imidazole class, which has been extensively studied for its synthesis and transformation. The review compiles methods for synthesizing 4-phosphorylated imidazole derivatives and discusses their chemical and biological properties. These derivatives show a range of biological activities, making them significant in scientific research. The review provides a comprehensive overview of the synthetic methods and the role of these derivatives in different biological processes (Abdurakhmanova et al., 2018).

Biological and Medicinal Research

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

This review highlights the potential of heterocyclic N-oxide derivatives, including imidazole-based compounds, in various domains like organic synthesis, catalysis, and drug development. These compounds have demonstrated significant biological importance and versatility in synthetic applications. The review aims to provide insights into the organic synthesis and medicinal application potential of these compounds, particularly focusing on the recent advancements in this field (Li et al., 2019).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTHLLOROFBJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 4
Reactant of Route 4
4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 5
Reactant of Route 5
4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 6
4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.